(2,4-difluorophenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(2,4-difluorophenyl)-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N6O/c20-14-6-7-16(17(21)12-14)19(28)26-10-8-25(9-11-26)13-18-22-23-24-27(18)15-4-2-1-3-5-15/h1-7,12H,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXCPLFRVARSII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)C4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-difluorophenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a using azides and nitriles under mild conditions.
Piperazine Derivative Synthesis: The piperazine ring is often prepared through nucleophilic substitution reactions involving piperazine and appropriate alkyl halides.
Coupling Reactions: The final step involves coupling the tetrazole and piperazine derivatives with the 2,4-difluorophenyl group using reagents like carbodiimides or other coupling agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Batch Processing: Utilizing large-scale reactors to perform the multi-step synthesis.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the aromatic rings using reducing agents such as lithium aluminum hydride.
Substitution: The fluorinated aromatic rings can undergo nucleophilic aromatic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of partially or fully reduced aromatic rings.
Substitution: Formation of substituted aromatic derivatives with various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.
Material Science:
Biology and Medicine
Pharmaceuticals: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Antimicrobial Agents: Research indicates potential use as an antimicrobial agent due to the presence of the tetrazole ring, which is known for its biological activity.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which (2,4-difluorophenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone exerts its effects involves interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, particularly those involved in metabolic pathways.
Receptor Binding: It may act as an agonist or antagonist at various receptors, influencing biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Core
Compound A: 1-(4-((1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone
- Key Differences: Replaces the 2,4-difluorophenyl group with a thiophene-ethanone moiety.
- Impact : The thiophene group may enhance π-π stacking interactions, while the 4-fluorophenyltetrazole could reduce metabolic oxidation compared to the target compound’s 1-phenyltetrazole .
Compound B : 4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate
- Key Differences : Substitutes the tetrazole-methyl group with a 4-hydroxyphenyl-2-oxoethyl chain.
- Impact : The hydroxyl group improves aqueous solubility but may reduce blood-brain barrier penetration compared to the lipophilic tetrazole in the target compound .
Heterocyclic Modifications
Compound C: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone
- Key Differences : Replaces the tetrazole with a triazole-thioether group and introduces a phenylsulfonyl substituent.
Compound D: 4-[(2-Fluorophenyl)[1-(tetrahydro-2-furanylmethyl)-1H-tetrazol-5-yl]methyl]-1-piperazinyl)(2-furyl)methanone
- Key Differences: Incorporates a tetrahydrofuranmethyl group on the tetrazole and a 2-furylmethanone.
- Impact : The furan and tetrahydrofuran groups may improve metabolic stability but reduce aromatic stacking interactions relative to the target compound’s phenyl groups .
Structural and Pharmacokinetic Data
*LogP values estimated via computational modeling (ChemAxon).
Biological Activity
The compound (2,4-difluorophenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone , with CAS Number 1021254-03-4 , has garnered interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy, and applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 384.4 g/mol . The structure includes a difluorophenyl group attached to a piperazine ring, which is further substituted by a tetrazole moiety, indicating potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H18F2N6O |
| Molecular Weight | 384.4 g/mol |
| CAS Number | 1021254-03-4 |
Research indicates that compounds containing tetrazole and piperazine structures often interact with neurotransmitter systems and enzymes. The tetrazole ring is known to exhibit activity against various targets, including phosphodiesterases (PDEs), which play a crucial role in cellular signaling pathways. For instance, similar compounds have shown inhibition of PDE3A and PDE3B, suggesting that this compound may also exhibit cardiotonic effects through similar mechanisms .
Pharmacological Effects
- Antitumor Activity : Compounds with similar structural features have been reported to possess antitumor properties by inhibiting key signaling pathways involved in cancer cell proliferation. The presence of the difluorophenyl group may enhance the lipophilicity and cellular uptake of the compound, facilitating its action against tumor cells .
- Anti-inflammatory Properties : The piperazine moiety is often associated with anti-inflammatory effects. Studies on derivatives have demonstrated their ability to modulate inflammatory responses, potentially making this compound useful in treating inflammatory diseases.
- Neuropharmacological Effects : Given its structural similarity to known anxiolytics and antidepressants, this compound may also influence neurotransmitter systems, particularly those involving serotonin and dopamine receptors .
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on PDE Inhibition : A series of tetrazole derivatives were synthesized and evaluated for their inhibitory effects on PDEs. One derivative exhibited an IC50 value of against PDE3A, indicating strong potential as a cardiotonic agent .
- Antitumor Screening : Research involving pyrazole derivatives has shown significant inhibitory activity against various cancer cell lines, suggesting that modifications in the structure can lead to enhanced anticancer properties .
Q & A
Q. Critical Parameters :
- Temperature Control : Exothermic steps (e.g., alkylation) require slow addition of reagents at 0–5°C to minimize side reactions .
- Catalyst Selection : Triethylamine or DMAP improves acylation efficiency by scavenging HCl .
- Purification : Use silica gel chromatography (eluent: ethyl acetate/petroleum ether, 1:1) or recrystallization from ethanol to isolate high-purity crystals (>95%) .
Advanced: How to resolve contradictory spectroscopic data (e.g., NMR vs. MS) for intermediates?
Q. Approach :
- Cross-Validation : Repeat NMR under deuterated solvents (e.g., DMSO-d₆) to detect hidden protons or exchangeable groups. Compare with 2D NMR (COSY, HSQC) to assign ambiguous signals .
- Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to trace unexpected peaks in MS fragmentation patterns .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR chemical shifts and verify assignments .
Advanced: What strategies are used to study structure-activity relationships (SAR) for this compound?
Q. Methodology :
- Analog Synthesis : Modify substituents (e.g., replace difluorophenyl with chlorophenyl or methoxyphenyl) to assess impact on bioactivity .
- Molecular Docking : Use AutoDock Vina to simulate binding interactions with target proteins (e.g., kinases or GPCRs) .
- In Vitro Assays : Measure IC₅₀ values in enzyme inhibition studies (e.g., COX-2 or PDE4) and correlate with structural variations .
Advanced: How to investigate metabolic stability and degradation pathways?
Q. Protocol :
- In Vitro Metabolism : Incubate with liver microsomes (human or rat) and analyze metabolites via LC-MS/MS. Identify phase I (oxidation) and phase II (glucuronidation) products .
- Forced Degradation : Expose the compound to heat (40–60°C), light (UV), or acidic/alkaline conditions. Monitor degradation products using UPLC-PDA .
- Stability Studies : Store under accelerated conditions (40°C/75% RH) for 4 weeks and quantify remaining compound via HPLC .
Advanced: What techniques assess the compound’s interaction with biological membranes?
Q. Methods :
- Lipophilicity Measurement : Determine logP values using shake-flask (octanol/water) or HPLC-based methods .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity to lipid bilayers or membrane proteins .
- Caco-2 Permeability Assay : Evaluate intestinal absorption potential by measuring apparent permeability (Papp) .
Advanced: How to address discrepancies in biological activity across different assay systems?
Q. Troubleshooting :
- Assay Validation : Confirm target specificity using knockout cell lines or competitive inhibitors .
- Solubility Optimization : Use DMSO/cosolvent systems (e.g., PEG 400) to ensure compound dissolution at tested concentrations .
- Orthogonal Assays : Compare results from fluorescence-based, radiometric, and SPR assays to rule out artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
